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Chromate(3-),bis[3-(hydroxy-

kO)-4-[[2-(hydroxy-kO)-1-

naphthalenyl]azo-kN1]-7-nitro-1-

naphthalenesulfonato(3-)]-,

trisodium

Cat. No.: B1251916 Get Quote

Spectroscopic Analysis of Acid Black 172: A
Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Acid

Black 172, a complex metal-complex azo dye. The guide details the application of Ultraviolet-

Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear

Magnetic Resonance (NMR) spectroscopy for the characterization of this dye. It includes

detailed experimental protocols, data presentation in tabular format, and a workflow diagram

for the spectroscopic analysis process.

Introduction to Acid Black 172
Acid Black 172 is a water-soluble anionic dye belonging to the class of pre-metallized azo

dyes. Its complex structure, which incorporates a chromium atom coordinated with two azo-

naphthalene ligands, is responsible for its intense black color and its application in dyeing

various substrates, including textiles and leather. The presence of multiple functional groups,

such as sulfonic acid, hydroxyl, and nitro groups, as well as aromatic naphthalene rings, gives
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rise to a rich spectroscopic signature that can be elucidated using a combination of analytical

techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions

within a molecule. For a dye like Acid Black 172, the absorption of light in the visible region is

directly related to its color.

Expected UV-Vis Spectral Data
Acid Black 172 exhibits a characteristic broad absorption band in the visible region of the

electromagnetic spectrum, which is a hallmark of its classification as a black dye. The

maximum absorption wavelength (λmax) is a key parameter for identification and quantification.

Parameter Value Solvent

λmax 572 nm Water

Note: The λmax can be influenced by the solvent due to solvatochromic effects. The value

presented here is a commonly cited value, and the recommended solvent for analysis is

deionized water.

Experimental Protocol for UV-Vis Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) and measure the

absorbance of an Acid Black 172 solution.

Materials:

Acid Black 172 dye powder

Deionized water (or other appropriate solvent)

Volumetric flasks (100 mL, 50 mL, 25 mL)

Pipettes
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Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Preparation of Stock Solution: Accurately weigh a small amount of Acid Black 172 powder

(e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with deionized water to create a

stock solution.

Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a

series of working solutions of known concentrations (e.g., in the range of 1-10 mg/L).

Instrument Calibration: Turn on the UV-Vis spectrophotometer and allow it to warm up. Use

deionized water as a blank to calibrate the instrument to zero absorbance across the desired

wavelength range.

Sample Measurement:

Rinse a quartz cuvette with one of the working solutions and then fill it with the same

solution.

Place the cuvette in the spectrophotometer.

Scan the absorbance of the solution over a wavelength range of 200-800 nm.

Data Analysis:

Identify the wavelength at which the maximum absorbance occurs (λmax).

Record the absorbance value at λmax.

Repeat the measurement for all working solutions to create a calibration curve if

quantification is desired.

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FTIR Spectral Data
The FTIR spectrum of Acid Black 172 is expected to show a series of characteristic absorption

bands corresponding to its various functional groups.

Wavenumber Range (cm⁻¹) Functional Group Vibrational Mode

3400 - 3200 O-H and N-H Stretching

1630 - 1600 C=C (aromatic) Stretching

1550 - 1475 N=N (azo) Stretching

1530 - 1500 and 1350 - 1300 N-O (nitro)
Asymmetric and Symmetric

Stretching

1200 - 1100 S=O (sulfonic acid) Asymmetric Stretching

1050 - 1000 S=O (sulfonic acid) Symmetric Stretching

850 - 750 C-H (aromatic) Out-of-plane Bending

Experimental Protocol for FTIR Spectroscopy (KBr
Pellet Method)
Objective: To obtain the infrared spectrum of solid Acid Black 172.

Materials:

Acid Black 172 dye powder (dried)

Potassium bromide (KBr), spectroscopy grade (dried)

Agate mortar and pestle

Pellet press
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FTIR spectrometer

Procedure:

Sample Preparation:

Place a small amount of KBr (approx. 100-200 mg) in an agate mortar.

Add a very small amount of the dried Acid Black 172 powder (approx. 1-2 mg).

Thoroughly grind the mixture until a fine, homogeneous powder is obtained.

Pellet Formation:

Transfer a portion of the ground mixture to the pellet press die.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-

transparent KBr pellet.

Spectral Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Collect a background spectrum of the empty sample compartment.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for elucidating the detailed molecular structure

of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H and

¹³C. Due to the complexity of the Acid Black 172 molecule and the likely unavailability of a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


complete experimental spectrum in public literature, the following data is predictive, based on

the analysis of its constituent structural motifs.

Predicted ¹H and ¹³C NMR Spectral Data
The predicted chemical shifts for Acid Black 172 are based on the typical ranges for protons

and carbons in its key structural components: substituted naphthalene rings, hydroxyl groups,

and the influence of the sulfonic acid and nitro groups. The presence of the paramagnetic

chromium center will lead to significant broadening of signals from nearby nuclei, potentially

rendering them unobservable. The predicted values below are for the organic ligand portion,

assuming the diamagnetic state for simplification.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift Range (ppm) Assignment

10.0 - 12.0 -OH (phenolic)

7.0 - 8.5 Aromatic protons on naphthalene rings

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift Range (ppm) Assignment

150 - 160 C-OH (phenolic)

140 - 150 C-NO₂ and C-N=N

120 - 140 Aromatic carbons in naphthalene rings

110 - 120
Aromatic carbons influenced by electron-

donating groups

Experimental Protocol for NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of Acid Black 172.

Materials:
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Acid Black 172 dye powder (purified and dried)

Deuterated solvent (e.g., DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer

Procedure:

Sample Preparation:

Dissolve approximately 5-10 mg of Acid Black 172 in about 0.6-0.7 mL of DMSO-d₆ in a

small vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry NMR tube to remove any particulate matter.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Spectral Acquisition:

Acquire the ¹H NMR spectrum.

Acquire the ¹³C NMR spectrum. This will likely require a longer acquisition time due to the

lower natural abundance of ¹³C and the complexity of the molecule.

Data Processing and Analysis:

Process the raw data (Fourier transform, phase correction, baseline correction).

Integrate the signals in the ¹H spectrum and assign the chemical shifts.
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Assign the chemical shifts in the ¹³C spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of Acid

Black 172.

Workflow for Spectroscopic Analysis of Acid Black 172

Sample Preparation

Spectroscopic Measurement

Data Analysis and Interpretation

Acid Black 172 Sample

Dissolution in Solvent Grinding with KBr Dissolution in Deuterated Solvent

UV-Vis Spectrophotometer FTIR Spectrometer NMR Spectrometer

λmax Determination Functional Group Identification Structural Elucidation
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Spectroscopic Analysis Workflow

To cite this document: BenchChem. ["spectroscopic analysis of Acid Black 172 (UV-Vis,
FTIR, NMR)"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1251916#spectroscopic-analysis-of-acid-black-172-
uv-vis-ftir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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